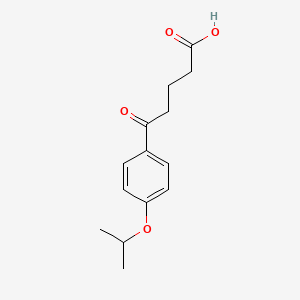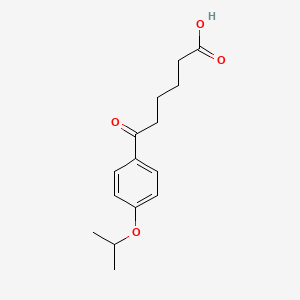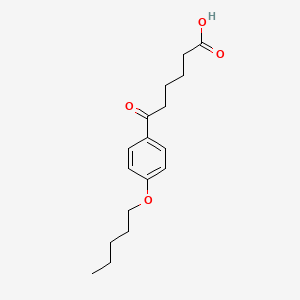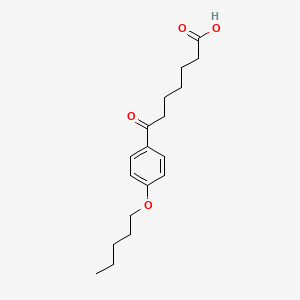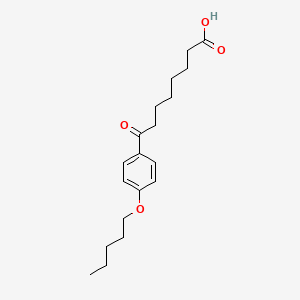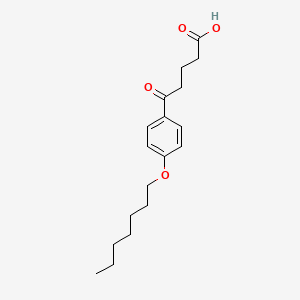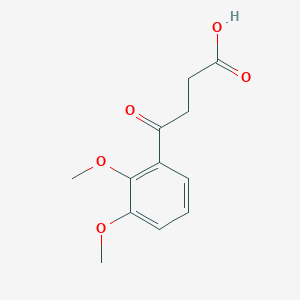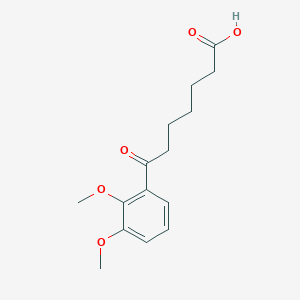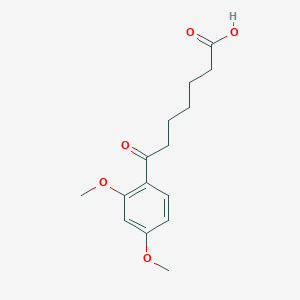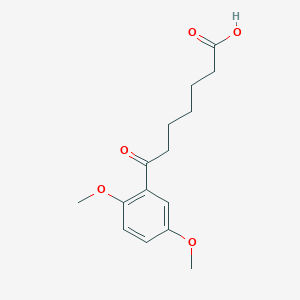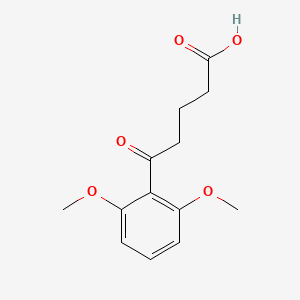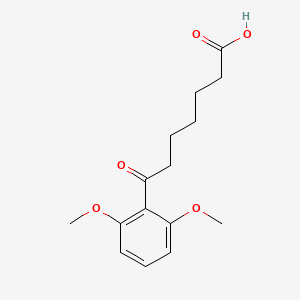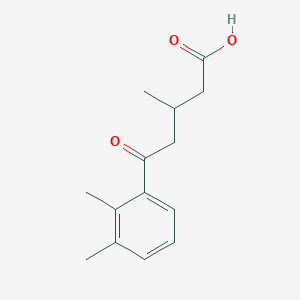
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions used in the synthesis. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. The products of these reactions would also be analyzed.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, and reactivity).Scientific Research Applications
Brown and Beige Adipose Tissue: Metabolite Interorgan Signaling Axis
Brown and beige adipose tissue, distinct endocrine organs, are functionally associated with skeletal muscle, adipose tissue metabolism, and systemic energy expenditure. Metabolomics studies have identified 3-methyl-2-oxovaleric acid as a key metabolite synthesized in these tissues. It plays a role in inducing a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes. This metabolite correlates with adipose browning and inversely associates with body mass index in humans, showing potential in reducing adiposity and improving glucose and insulin homeostasis in obesity and diabetes models (Whitehead et al., 2021).
Photoremovable Protecting Group in Synthesis
2,5-Dimethylphenacyl esters have been identified as effective photoremovable protecting groups for carboxylic acids. This discovery is significant for organic synthesis and biochemistry, especially for creating “caged compounds.” These esters, upon irradiation, efficiently release the corresponding carboxylic acids, demonstrating potential applications in various chemical syntheses and biological studies (Zabadal et al., 2001).
Synthesis of Functionally Substituted Isoxazoles
Research into the synthesis of functionally substituted isoxazoles, starting from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, has led to the creation of various compounds with potential applications in pharmacology and chemistry. This includes the synthesis of sulfonamides and urea derivatives containing 5-(2,5-dimethylphenyl)isoxazole fragments, highlighting the versatility of these chemical structures in synthesizing a wide range of potentially useful compounds (Potkin et al., 2009).
Safety And Hazards
This would involve studying the compound’s toxicity, potential for causing harm to the environment, and precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as further studies to better understand the compound’s properties or potential applications.
properties
IUPAC Name |
5-(2,3-dimethylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9(8-14(16)17)7-13(15)12-6-4-5-10(2)11(12)3/h4-6,9H,7-8H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSARUVAIABOEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CC(C)CC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dimethylphenyl)-3-methyl-5-oxovaleric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

